molecular formula C7H6ClN3S B12103692 2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine

2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12103692
M. Wt: 199.66 g/mol
InChI Key: QAZQIDWTHOPXIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of this compound involves several steps:

  • Thieno[2,3-d]pyrimidine-2,4-diol (3) Preparation::
    • Methyl 2-aminothiophene-3-carboxylate (1) reacts with urea to form thieno[2,3-d]pyrimidine-2,4-diol (3).
  • 2,4-Dichlorothieno[2,3-d]pyrimidine (4) Formation::
    • POCl3 is used to convert compound 3 into 2,4-dichlorothieno[2,3-d]pyrimidine (4).
  • N-Pyridine Substituted 2-Chloro-thieno[2,3-d]pyrimidin-4-amine Derivatives (5a–5j)::
    • Compound 4 reacts with various pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to yield the desired derivatives 5a–5j.

Chemical Reactions Analysis

    Reactions: These derivatives can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: These compounds serve as building blocks for more complex molecules.

    Biology and Medicine: They may exhibit antimicrobial, antitumor, or antidiabetic properties.

Mechanism of Action

    Target: These compounds likely interact with acetyl-CoA carboxylase enzyme.

    Mode of Action: Further studies are needed to elucidate the precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3S/c1-3-2-12-6-4(3)5(9)10-7(8)11-6/h2H,1H3,(H2,9,10,11)

InChI Key

QAZQIDWTHOPXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NC(=C12)N)Cl

Origin of Product

United States

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